A Technical Guide to 2-Phenylthiophen-3-amine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to 2-Phenylthiophen-3-amine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 2-phenylthiophen-3-amine hydrochloride, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The document elucidates the molecule's structural and physicochemical properties, outlines a robust theoretical framework for its synthesis via the Gewald reaction, and details the analytical techniques required for its characterization. Furthermore, it explores the compound's potential as a valuable scaffold in drug discovery, drawing upon the well-established roles of the aminothiophene and phenethylamine motifs in generating bioactive molecules. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research setting.
Introduction: The Strategic Value of Heterocyclic Scaffolds
In the landscape of medicinal chemistry, heterocyclic compounds are paramount. Their structural diversity and ability to engage in a wide array of intermolecular interactions make them privileged scaffolds in the design of novel therapeutics. Among these, the thiophene ring, a sulfur-containing aromatic heterocycle, is a cornerstone. It often serves as a bioisostere for a phenyl ring, modulating physicochemical properties like lipophilicity and metabolic stability while maintaining or enhancing biological activity.
The introduction of an amino group to the thiophene core creates an aminothiophene, a structural motif present in numerous compounds with demonstrated therapeutic potential.[1] 2-Phenylthiophen-3-amine hydrochloride combines this valuable aminothiophene core with a phenyl substituent, creating a hybrid structure with significant potential as a versatile building block for constructing complex molecular architectures.[2][3] The hydrochloride salt form enhances aqueous solubility and stability, making it more amenable to handling, formulation, and biological screening.[4] This guide serves as a technical resource for researchers looking to synthesize, characterize, and leverage this promising chemical entity.
Physicochemical and Structural Characteristics
A foundational understanding of 2-phenylthiophen-3-amine hydrochloride's properties is essential for its application in synthetic and medicinal chemistry.
Chemical Structure and Identifiers
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IUPAC Name: 2-phenylthiophen-3-amine;hydrochloride
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Molecular Formula: C₁₀H₁₀ClNS
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Molecular Weight: 211.71 g/mol
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Canonical SMILES: C1=CC=C(C=C1)C2=C(C=CS2)N.Cl
Caption: Chemical structure of 2-Phenylthiophen-3-amine hydrochloride.
Physicochemical Data
The following table summarizes key physicochemical properties. Where experimental data for the precise molecule is unavailable, values are estimated based on closely related structural analogs.
| Property | Value | Source/Comment |
| Physical State | Solid, crystalline powder | Expected for hydrochloride salts.[5] |
| Color | Off-white to pale yellow | Typical for aminothiophene derivatives.[5] |
| Melting Point | ~213 °C | Based on related aminothiophene structures.[5] |
| Boiling Point | ~330.5 °C (free base) | Estimated based on Phenyl-2-(phenyl thio)-amine.[6] |
| Solubility | Soluble in water, methanol | Hydrochloride salt form enhances polarity and solubility.[4] |
| pKa (Ammonium) | 6-7 (Predicted) | Typical for anilinium-type ions. |
Synthesis and Manufacturing
The synthesis of 3-substituted 2-aminothiophenes is most effectively achieved through the Gewald multicomponent reaction . This reaction is a cornerstone of thiophene chemistry, valued for its efficiency and convergence, allowing for the construction of the substituted thiophene ring in a single step from simple precursors.[7]
The theoretical pathway involves the condensation of an α-methylene ketone (or a precursor like an aldehyde), an activated nitrile, and elemental sulfur, catalyzed by a base. For the synthesis of 2-phenylthiophen-3-amine, the logical precursors are phenylacetaldehyde, a nitrile with an electron-withdrawing group (e.g., malononitrile), and sulfur.
Caption: Generalized workflow for the synthesis via the Gewald reaction.
Experimental Protocol: Gewald Synthesis
This protocol is a representative, self-validating procedure for the laboratory-scale synthesis of the free base, followed by conversion to the hydrochloride salt.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
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Solvent and Catalyst Addition: Add absolute ethanol as the solvent, followed by the addition of a catalytic amount of morpholine (0.2 eq). The use of a secondary amine base like morpholine is critical for facilitating both the initial Knoevenagel condensation and the subsequent ring-closure steps.[7]
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Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
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Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. The crude product may precipitate. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude 2-phenylthiophen-3-amine (free base) by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
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Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether (or bubble HCl gas through the solution) with stirring.
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Final Product Isolation: The 2-phenylthiophen-3-amine hydrochloride will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. The identity and purity should be validated by the analytical methods described in the following section.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. The predicted chemical shifts are based on known data for similar structures.[1][8]
| Predicted NMR Data | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) |
| Thiophene H4 | 7.3 - 7.5 (d) |
| Thiophene H5 | 7.0 - 7.2 (d) |
| Phenyl H (ortho, meta, para) | 7.2 - 7.6 (m) |
| Ammonium (-NH₃⁺) | 9.0 - 10.0 (br s) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) |
| Thiophene C2 (C-Ph) | 140 - 145 |
| Thiophene C3 (C-N) | 135 - 140 |
| Thiophene C4, C5 | 120 - 130 |
| Phenyl C (ipso) | 130 - 135 |
| Phenyl C (ortho, meta, para) | 125 - 130 |
Causality: The protons on the thiophene ring are expected in the aromatic region, with distinct doublets due to coupling.[1] The ammonium protons typically appear as a broad singlet due to exchange and quadrupolar coupling with nitrogen. In ¹³C NMR, carbons attached to heteroatoms (S, N) and the phenyl group will be deshielded and appear downfield.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
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Expected Molecular Ion: For the free base, a prominent molecular ion peak [M]⁺ at m/z ≈ 189.06 is expected. For the hydrochloride salt under ESI conditions, the protonated molecule [M+H]⁺ at m/z ≈ 190.07 would be observed.
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Key Fragmentation Pattern: The primary fragmentation pathway for phenethylamine-like structures is typically α-cleavage (cleavage of the Cα-Cβ bond).[9] For this molecule, the most likely fragmentation would involve cleavage of the bond between the thiophene ring and the amine group, though ring fragmentation is also possible.
Infrared (IR) Spectroscopy
IR spectroscopy identifies key functional groups.
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N-H Stretch: A broad band in the range of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the ammonium group.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C=C Stretch (Aromatic): Several sharp peaks in the 1450-1600 cm⁻¹ region.
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C-S Stretch: A weaker band in the 600-800 cm⁻¹ region, characteristic of the thiophene ring.
Applications in Medicinal Chemistry and Drug Development
2-Phenylthiophen-3-amine hydrochloride is not an end-product therapeutic but rather a high-value scaffold for building a diverse library of drug candidates. Its utility stems from the combination of its three key structural motifs.
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The Thiophene Ring: A proven bioisostere of the benzene ring, used to modulate pharmacokinetics and escape patent space.
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The Phenyl Group: Provides a key site for hydrophobic interactions with protein targets and can be further functionalized to explore structure-activity relationships (SAR).
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The Amine Group: A critical handle for further synthetic elaboration. It can be acylated, alkylated, or used in coupling reactions to attach other pharmacophoric elements. As a primary amine, it can also act as a hydrogen bond donor or, in its protonated state, form salt bridges with acidic residues in a target's active site.
Caption: Role as a scaffold for generating diverse drug candidates.
This scaffold is particularly relevant for targets where phenethylamine-like structures have shown activity, including G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, monoamine transporters, and sigma receptors.[3] The rigidified thiophene ring, compared to a flexible ethyl linker in traditional phenethylamines, can impart conformational constraint, potentially leading to higher affinity and selectivity for specific receptor subtypes.
Safety, Handling, and Storage
As a research chemical, 2-phenylthiophen-3-amine hydrochloride must be handled with appropriate caution. While a specific Safety Data Sheet (SDS) may not be widely available, data from structurally related compounds can inform a robust safety protocol.
Hazard Identification
The compound is anticipated to possess hazards common to substituted aromatic amines and thiophenes.[10][11][12]
| Hazard Class | GHS Hazard Statement | Source |
| Acute Oral Toxicity | H301/H302: Toxic or Harmful if swallowed. | [10][11] |
| Acute Dermal Toxicity | H311: Toxic in contact with skin. | [10] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [11][12] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation. | [10][11][12] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [11][12] |
| Specific Target Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure. | [10] |
Recommended Handling and PPE
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Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.
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Personal Protective Equipment (PPE):
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
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Skin and Body Protection: Wear a lab coat. Ensure no skin is exposed.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
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Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[13]
-
Recommendation: For long-term stability, storage in a refrigerator (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.[6]
Conclusion
2-Phenylthiophen-3-amine hydrochloride represents a strategically valuable molecular scaffold for modern drug discovery. Its synthesis is accessible through well-established methodologies like the Gewald reaction, and its structure can be unambiguously confirmed with standard analytical techniques. By combining the privileged aminothiophene core with a phenyl substituent, this compound provides a versatile platform for developing novel ligands against a range of important biological targets. This guide provides the foundational knowledge for researchers to confidently incorporate this promising building block into their discovery programs.
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